molecular formula C16H18N2O2 B2700441 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide CAS No. 444075-44-9

4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide

Cat. No.: B2700441
CAS No.: 444075-44-9
M. Wt: 270.332
InChI Key: WJYNEOUJERMCQP-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . It is known for its unique chemical structure, which includes a benzohydrazide moiety linked to a 3,4-dimethylphenoxy group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The benzohydrazide moiety is known to interact with various biological molecules, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-Dimethylphenoxy)methyl]benzoic acid: The precursor in the synthesis of 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide.

    3,4-Dimethylphenol: A related compound with a similar phenoxy group.

    Benzohydrazide: The core structure present in this compound.

Uniqueness

This compound is unique due to its specific combination of a benzohydrazide moiety with a 3,4-dimethylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

4-[(3,4-dimethylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-8-15(9-12(11)2)20-10-13-4-6-14(7-5-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYNEOUJERMCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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